

# Application Notes and Protocols: Checkerboard Assay for WCK-4234 and Carbapenem Combinations

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## Compound of Interest

Compound Name: WCK-4234

Cat. No.: B611803

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These application notes provide a detailed protocol for performing a checkerboard assay to evaluate the in vitro synergy between the novel  $\beta$ -lactamase inhibitor, **WCK-4234**, and carbapenem antibiotics. The described methodology is essential for determining the potential of **WCK-4234** to restore or enhance the activity of carbapenems against multidrug-resistant Gram-negative bacteria.

## Introduction

**WCK-4234** is a novel diazabicyclooctane (DBO) that acts as a potent inhibitor of Class A, C, and particularly Class D (OXA)  $\beta$ -lactamases, which are a primary mechanism of carbapenem resistance in pathogens like *Acinetobacter baumannii*.<sup>[1][2]</sup> The combination of **WCK-4234** with carbapenems such as meropenem and imipenem aims to overcome this resistance, making it a promising strategy in the fight against antimicrobial resistance.<sup>[3][4]</sup> The checkerboard assay is a standard in vitro method to quantify the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.<sup>[5][6]</sup>

## Principle of the Checkerboard Assay

The checkerboard assay involves testing serial dilutions of two antimicrobial agents, both alone and in all possible combinations, against a standardized bacterial inoculum in a microtiter plate

format.[5] The resulting pattern of growth inhibition allows for the determination of the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination. From these values, the Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction.[7][8]

## Data Presentation

The following tables summarize the in vitro activity of carbapenems in combination with **WCK-4234** against various Gram-negative pathogens.

Table 1: In Vitro Activity of Meropenem in Combination with **WCK-4234** against *Acinetobacter baumannii*

Bacterial Strain/Group	Meropenem MIC (mg/L)	Meropenem + WCK-4234 (4 mg/L) MIC (mg/L)	Meropenem + WCK-4234 (8 mg/L) MIC (mg/L)
Contemporary Collection (Susceptibility Rate)	56.5%	82.6%	95.7%
A. baumannii with OXA-23	>64	≤2 (for 9/10 isolates)	Not Reported
A. baumannii with hyperproduced OXA-51	>64	≤2	Not Reported

Data compiled from multiple sources.[2][3][9]

Table 2: In Vitro Activity of Imipenem and Meropenem in Combination with **WCK-4234** against Enterobacteriaceae and *Pseudomonas aeruginosa*

Bacterial Strain/Group	Carbapenem	Carbapenem MIC (mg/L)	Carbapenem + WCK-4234 (4 or 8 mg/L) MIC (mg/L)
Enterobacteriaceae with OXA-48/OXA-181 or KPC	Imipenem/Meropenem	>2	≤2
P. aeruginosa with OXA-181	Imipenem/Meropenem	64-128	2-8

Data compiled from multiple sources.[\[3\]](#)[\[4\]](#)

## Experimental Protocols

### Materials

- **WCK-4234** powder
- Carbapenem (e.g., meropenem, imipenem) powder
- Cation-adjusted Mueller-Hinton Broth (CAMHB), 2x concentrated and 1x concentrated[\[5\]](#)[\[10\]](#)
- Sterile 96-well microtiter plates[\[5\]](#)
- Bacterial strains for testing (e.g., carbapenem-resistant *A. baumannii*, *K. pneumoniae*)
- 0.5 McFarland turbidity standard
- Sterile saline or phosphate-buffered saline (PBS)
- Incubator ( $35 \pm 2^{\circ}\text{C}$ )[\[10\]](#)
- Microplate reader (optional, for OD measurement)
- Multichannel pipette[\[10\]](#)

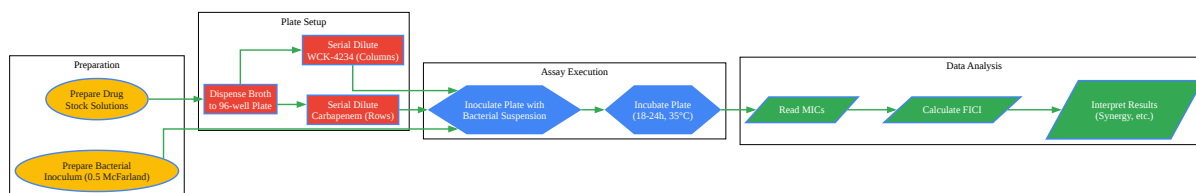
### Protocol for Checkerboard Assay

1. Preparation of Antimicrobial Stock Solutions: a. Prepare stock solutions of **WCK-4234** and the selected carbapenem in an appropriate solvent (as recommended by the manufacturer) at a high concentration (e.g., 1280 mg/L). b. Prepare intermediate stock solutions of each drug in 2x CAMHB at four times the highest concentration to be tested in the assay.[5]
2. Preparation of Bacterial Inoculum: a. From a fresh culture plate, select several colonies and suspend them in sterile saline or PBS. b. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately  $1-2 \times 10^8$  CFU/mL). c. Dilute this suspension in 1x CAMHB to achieve a final inoculum density of approximately  $5 \times 10^5$  CFU/mL in each well of the microtiter plate.[7]
3. Setting up the Checkerboard Plate: a. Dispense 50  $\mu$ L of 1x CAMHB into each well of a 96-well microtiter plate. b. In the first row (Row A), add 50  $\mu$ L of the 4x concentrated carbapenem stock solution to the first well (A1) and perform serial two-fold dilutions across the row by transferring 50  $\mu$ L from one well to the next. Discard 50  $\mu$ L from the last well. This will create a gradient of the carbapenem concentration. c. Similarly, in the first column (Column 1), add 50  $\mu$ L of the 4x concentrated **WCK-4234** stock solution to the first well (A1) and perform serial two-fold dilutions down the column. d. The remaining wells will contain combinations of both agents. This can be achieved by adding the respective concentrations of each drug to the corresponding wells. A simplified method involves preparing intermediate dilution plates for each drug and then combining them.[5] e. The last row and column should contain dilutions of each drug alone to determine their individual MICs. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) should also be included.
4. Inoculation and Incubation: a. Inoculate each well (except the sterility control) with 50  $\mu$ L of the prepared bacterial suspension to a final volume of 100  $\mu$ L. b. Incubate the plate at  $35 \pm 2^\circ\text{C}$  for 18-24 hours.[7]
5. Determination of MIC and FICI Calculation: a. After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the drug(s) that completely inhibits visible growth. b. Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula:[7][8]  $\text{FICI} = \text{FIC of Carbapenem} + \text{FIC of WCK-4234}$  Where:
  - $\text{FIC of Carbapenem} = (\text{MIC of carbapenem in combination}) / (\text{MIC of carbapenem alone})$
  - $\text{FIC of WCK-4234} = (\text{MIC of WCK-4234 in combination}) / (\text{MIC of WCK-4234 alone})$

## 6. Interpretation of FICI:

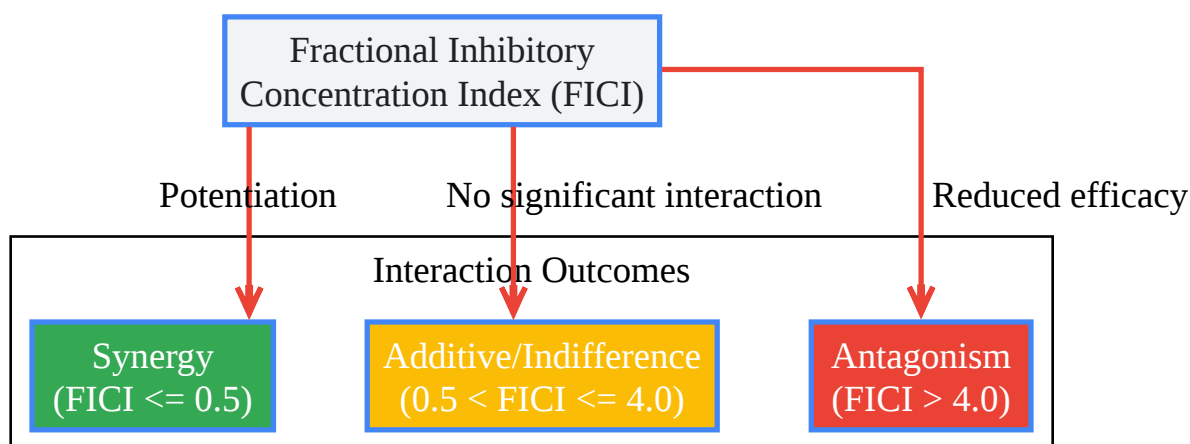
- Synergy:  $FICI \leq 0.5$ <sup>[8]</sup>
- Additive/Indifference:  $0.5 < FICI \leq 4.0$ <sup>[8]</sup>
- Antagonism:  $FICI > 4.0$ <sup>[8]</sup>

## Visualizations



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Caption: Workflow for the checkerboard synergy assay.



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Caption: Interpretation of the Fractional Inhibitory Concentration Index (FICI).

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